N-(4-Hydroxyphenyl)-1-isopropyladenosine
Description
N-(4-Hydroxyphenyl)-1-isopropyladenosine is a synthetic adenosine derivative characterized by a 4-hydroxyphenyl group attached to the nitrogen atom of the adenine moiety and an isopropyl substituent at the 1-position of the ribose ring.
Properties
CAS No. |
84930-20-1 |
|---|---|
Molecular Formula |
C19H23N5O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(4-hydroxyanilino)-2-propan-2-ylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-9(2)16-22-17(21-10-3-5-11(26)6-4-10)13-18(23-16)24(8-20-13)19-15(28)14(27)12(7-25)29-19/h3-6,8-9,12,14-15,19,25-28H,7H2,1-2H3,(H,21,22,23)/t12-,14-,15-,19-/m1/s1 |
InChI Key |
HVNVJEQQXXZTMS-QEPJRFBGSA-N |
SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4=CC=C(C=C4)O |
Isomeric SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4=CC=C(C=C4)O |
Canonical SMILES |
CC(C)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC4=CC=C(C=C4)O |
Synonyms |
4-HPIA N-(4-hydroxyphenyl)-1-isopropyladenosine N-(para-hydroxyphenyl)-1-isopropyladenosine p-hydroxyphenylisopropyladenosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on phenyl-substituted maleimide derivatives rather than adenosine analogs. However, insights from these studies can be extrapolated to infer structure-activity relationships (SARs) relevant to N-(4-Hydroxyphenyl)-1-isopropyladenosine. Below is a detailed comparison based on substituent effects, potency, and selectivity:
Substituent Effects on Enzyme Inhibition
The 2009 study synthesized phenyl-substituted maleimides with hydrophilic groups (e.g., hydroxy, alkoxy) and evaluated their inhibition of MGL and FAAH. Key findings include:
- N-(4-Hydroxyphenyl)maleimide (Compound 13) : Exhibited moderate MGL inhibition (IC₅₀ = 12.9 μM) and a selectivity factor of ~100–300 for MGL over FAAH .
- Alkoxy-Substituted Derivatives (Compounds 14–16) : Replacing the hydroxy group with alkoxy substituents (e.g., methoxy, ethoxy) improved potency, with IC₅₀ values ranging from 5.75 μM (Compound 16) to 6.92 μM (Compound 14) .
| Compound | Substituent | MGL IC₅₀ (μM) | FAAH IC₅₀ (μM) | Selectivity (MGL:FAAH) |
|---|---|---|---|---|
| 13 | 4-Hydroxy | 12.9 | >1000 | ~100–300 |
| 14 | 4-Methoxy | 6.92 | >1000 | ~100–300 |
| 15 | 4-Ethoxy | 6.34 | >1000 | ~100–300 |
| 16 | 4-Propoxy | 5.75 | >1000 | ~100–300 |
Key Observations :
- Hydrophilic vs. Alkoxy Groups : The hydroxy group in Compound 13 reduced potency compared to alkoxy-substituted analogs. This suggests that increased hydrophobicity (via alkoxy chains) enhances enzyme binding, likely through improved van der Waals interactions with MGL’s active site .
Implications for Adenosine Derivatives
- The 4-hydroxyphenyl group may provide a balance between hydrophilicity and aromatic stacking interactions, akin to Compound 13.
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